ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of aminopyrazoles with various cyclizing agents. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods: Industrial production methods for this compound often involve catalyst-free reactions, which are more environmentally friendly and cost-effective. These methods utilize dialkyl acetylenedicarboxylates and 3-substituted 1H-pyrazole-4-carbonitrile .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Investigated for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Mechanism of Action
The mechanism of action of ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-Aryl-5-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness: ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This compound’s unique structure allows for diverse applications in various fields, making it a valuable subject of study .
Properties
IUPAC Name |
ethyl 5,7-dimethyl-2-[(4-methylphenyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-5-26-19(25)17-12(3)20-16-10-15(22-23(16)13(17)4)18(24)21-14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFGUPVUXKGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.